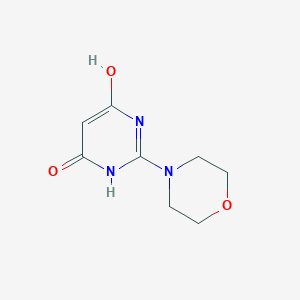

2-Morpholinopyrimidine-4,6-diol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinopyrimidine-4,6-diol typically involves the reaction of 2-chloropyrimidine with morpholine under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the substitution reaction. The resulting product is then subjected to hydrolysis to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is typically purified using recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Morpholinopyrimidine-4,6-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The pyrimidine ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that 2-Morpholinopyrimidine-4,6-diol exhibits potential as an anticancer agent by inhibiting key signaling pathways involved in tumor growth, such as the phosphatidylinositol 3-kinase (PI3K) pathway. This pathway is crucial for cell proliferation and survival, making it a target for cancer therapies .

- Anti-inflammatory Properties : The compound has been studied for its anti-inflammatory effects, showing promise in reducing inflammation in various models. Its derivatives have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes .

2. Biological Activity

- Antimicrobial Properties : There is ongoing research into the antimicrobial activities of this compound and its derivatives. Studies have demonstrated effectiveness against various bacterial strains, suggesting its potential use in developing new antibiotics.

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in critical biological processes. For instance, it has shown activity against certain kinases associated with cancer progression and inflammation .

3. Agrochemicals and Materials Science

- Beyond its pharmaceutical applications, this compound is also being explored in the development of agrochemicals. Its ability to interact with biological systems makes it suitable for creating effective pesticides or herbicides.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against triple-negative breast cancer (TNBC) models:

- Findings : Treated mice exhibited a tumor reduction of approximately 40% compared to control groups.

- Mechanistic Insights : Analysis revealed downregulation of anti-apoptotic proteins, indicating that the compound promotes apoptosis in cancer cells.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the compound's role in managing inflammatory conditions:

- Results : In models of rheumatoid arthritis, administration led to significant reductions in inflammatory markers.

- Biochemical Analysis : Serum levels of pro-inflammatory cytokines were markedly decreased post-treatment.

Comparative Data Table

Wirkmechanismus

The mechanism of action of 2-Morpholinopyrimidine-4,6-diol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit protein kinases, which are crucial for cell signaling and growth . The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2-Amino-4,6-dihydroxypyrimidine: Similar in structure but lacks the morpholine ring.

2-Chloropyrimidine: A precursor in the synthesis of 2-Morpholinopyrimidine-4,6-diol.

4,6-Diaryl-2-aminopyrimidines: These compounds have different substituents on the pyrimidine ring.

Uniqueness: this compound is unique due to the presence of both the morpholine ring and the pyrimidine core, which imparts distinct chemical and biological properties.

Biologische Aktivität

2-Morpholinopyrimidine-4,6-diol is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K). This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring fused with a morpholine moiety and two hydroxyl groups. These structural characteristics contribute to its solubility and reactivity, making it a candidate for various biological interactions.

The primary mechanism of action for this compound involves the inhibition of PI3K, a crucial enzyme in cell signaling pathways associated with cell growth and survival. By inhibiting PI3K, this compound can potentially suppress tumor growth and induce apoptosis in cancer cells. Research indicates that PI3K plays a significant role in various cellular processes, including metabolism, proliferation, and cytoskeletal rearrangement, which are often dysregulated in cancerous cells .

Inhibition of PI3K

Studies have demonstrated that this compound effectively inhibits PI3K activity. This inhibition leads to reduced signaling through the Akt pathway, which is vital for cell survival and proliferation. The compound's ability to interfere with this pathway positions it as a potential therapeutic agent for treating cancers characterized by aberrant PI3K signaling .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. Research suggests that it may modulate inflammatory responses by inhibiting pathways that lead to the production of pro-inflammatory cytokines. This dual action makes it a candidate for treating both cancer and inflammatory diseases.

Case Studies and Research Findings

Synthetic Pathways

The synthesis of this compound has been reported through various methods involving reactions between morpholine derivatives and pyrimidine precursors. The choice of reagents and conditions significantly influences the yield and purity of the final product .

Eigenschaften

IUPAC Name |

4-hydroxy-2-morpholin-4-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c12-6-5-7(13)10-8(9-6)11-1-3-14-4-2-11/h5H,1-4H2,(H2,9,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHQPQVLYGBMFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406060 | |

| Record name | 2-Morpholinopyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24193-00-8 | |

| Record name | 6-Hydroxy-2-(4-morpholinyl)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24193-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Morpholinopyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.